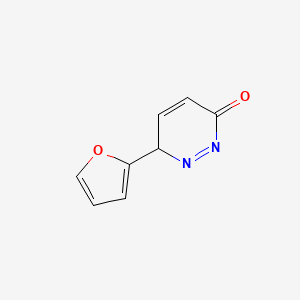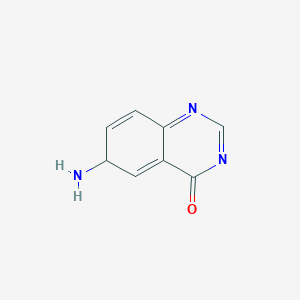![molecular formula C13H16NO4S- B12359873 Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)
Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-Boc-6,7-dihidro-4H-tieno[3,2-c]piridina-3-carboxílico es un compuesto orgánico que pertenece a la clase de las tienopiridinas. Este compuesto se caracteriza por la presencia de una estructura central de tieno[3,2-c]piridina, que es un sistema bicíclico fusionado que consiste en un anillo de tiofeno y un anillo de piridina. El “Boc” en su nombre se refiere al grupo protector terc-butoxicarbonilo, que se utiliza comúnmente en la síntesis orgánica para proteger las funcionalidades de las aminas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-Boc-6,7-dihidro-4H-tieno[3,2-c]piridina-3-carboxílico normalmente implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Una ruta sintética común implica los siguientes pasos:
Formación del núcleo de tieno[3,2-c]piridina: Este paso implica la ciclización de un precursor adecuado para formar el núcleo de tieno[3,2-c]piridina. Esto se puede lograr mediante varias reacciones de ciclización, como la reacción de Pictet-Spengler.
Introducción del grupo protector Boc: El grupo terc-butoxicarbonilo (Boc) se introduce para proteger la funcionalidad de la amina. Esto se hace normalmente utilizando dicarbonato de di-terc-butilo (Boc2O) en presencia de una base como la trietilamina.
Carboxilación: El paso final implica la introducción del grupo ácido carboxílico en la posición deseada en el núcleo de tieno[3,2-c]piridina. Esto se puede lograr mediante varias reacciones de carboxilación, como el uso de dióxido de carbono en presencia de un catalizador adecuado.
Métodos de producción industrial
Los métodos de producción industrial del ácido 5-Boc-6,7-dihidro-4H-tieno[3,2-c]piridina-3-carboxílico pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-Boc-6,7-dihidro-4H-tieno[3,2-c]piridina-3-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar o modificar grupos funcionales.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Los reactivos comunes para reacciones de sustitución incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, alcoholes).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 5-Boc-6,7-dihidro-4H-tieno[3,2-c]piridina-3-carboxílico tiene diversas aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se utiliza en el estudio de las vías y mecanismos biológicos.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 5-Boc-6,7-dihidro-4H-tieno[3,2-c]piridina-3-carboxílico implica su interacción con objetivos moleculares y vías específicas. El mecanismo exacto depende de la aplicación y el contexto específicos. Por ejemplo, en la química medicinal, puede interactuar con enzimas o receptores para ejercer sus efectos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 6-Boc-4,5,6,7-tetrahidro-tieno[2,3-c]piridina-3-carboxílico
- Ácido 2-(Oxalil-amino)-4,5,6,7-tetrahidro-tieno[2,3-C]piridina-3-carboxílico
Singularidad
El ácido 5-Boc-6,7-dihidro-4H-tieno[3,2-c]piridina-3-carboxílico es único debido a sus características estructurales específicas y la presencia del grupo protector Boc. Esto lo convierte en un intermedio valioso en la síntesis orgánica y una herramienta útil en diversas aplicaciones de investigación científica.
Propiedades
Fórmula molecular |
C13H16NO4S- |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)/p-1 |
Clave InChI |
ITKGRAREGLOJCD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)
![ethyl 7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B12359806.png)
![4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)
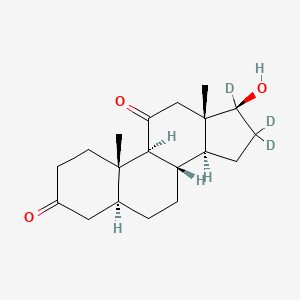
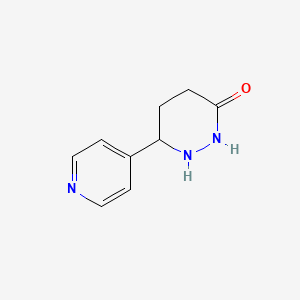
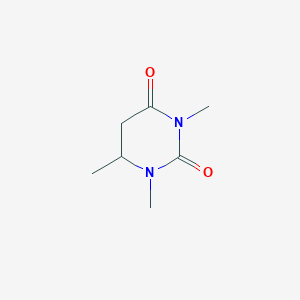
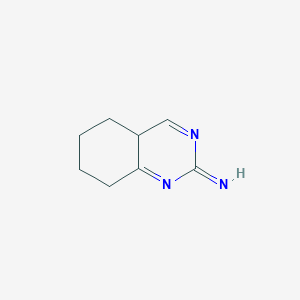

triazole-4-carboxamide](/img/structure/B12359851.png)
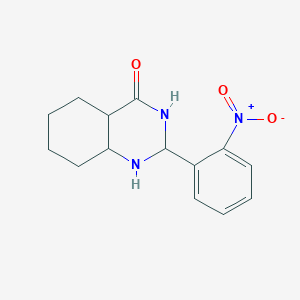
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)
